molecular formula C25H24N6O3 B6583935 2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251606-23-1

2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6583935
CAS No.: 1251606-23-1
M. Wt: 456.5 g/mol
InChI Key: FXFMBOAWXYNVRY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 2,4-dimethylphenyl group at position 2 and an oxadiazole-linked propan-2-yloxyphenyl moiety at position 3. Its structural complexity arises from the integration of aromatic, heterocyclic, and alkoxy groups, which are critical for its physicochemical and biological properties. The oxadiazole ring enhances metabolic stability, while the propan-2-yloxy group may influence lipophilicity and target binding .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-15(2)33-19-8-6-18(7-9-19)24-27-23(34-29-24)13-30-25(32)22-12-21(28-31(22)14-26-30)20-10-5-16(3)11-17(20)4/h5-12,14-15H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFMBOAWXYNVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Pyrazolo[1,5-d][1,2,4]triazin core : Known for various biological activities.
  • Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Dimethylphenyl and propan-2-yloxy groups : These substituents may influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant anticancer properties. For instance:

  • A related compound demonstrated an IC50 value of 4.363 μM against HCT116 human colon cancer cells, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's oxadiazole component has been linked to antimicrobial effects:

  • In vitro tests have shown that related oxadiazole derivatives possess antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of specific metabolic pathways .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating caspase pathways.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects on HCT116 cells; reported IC50 values indicating high potency.
Study 2Explored antimicrobial activity; demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Analyzed the structural activity relationship (SAR) to identify key functional groups responsible for bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

2-(4-Methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: Methoxyphenyl (position 2), phenyl-oxadiazole (position 5). Molecular Weight: 400.4 g/mol. The phenyl-oxadiazole lacks the isopropoxy group, reducing steric bulk .

5-[[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: Ethoxyphenyl (position 2), chloro-fluorophenyl-oxadiazole (position 5). This compound exhibits higher metabolic stability in hepatic assays compared to the target compound .

5-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

  • Substituents : Methoxyphenyl (position 2), oxazole-isopropoxyphenyl (position 5).
  • Key Differences : Replacement of oxadiazole with oxazole reduces π-stacking capacity but improves solubility. The isopropoxy group mirrors the target compound’s propan-2-yloxy moiety, suggesting similar pharmacokinetic profiles .

Data Tables: Structural and Pharmacological Profiles

Compound Name Core Structure Substituents (Position 2 / Position 5) Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo-triazinone 2,4-Dimethylphenyl / Oxadiazole-propan-2-yloxy ~480 (estimated) High lipophilicity; optimized for CNS penetration
2-(4-Methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo-triazinone 4-Methoxyphenyl / Phenyl-oxadiazole 400.4 Enhanced electron density; moderate CYP3A4 inhibition
5-[[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo-triazinone 4-Ethoxyphenyl / Chloro-fluorophenyl-oxadiazole ~465 (estimated) Halogen bonding potential; high metabolic stability

Research Findings: Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Improve solubility but may reduce membrane permeability. Ethoxy derivatives show longer half-lives in plasma compared to methoxy analogues .
  • Halogenated Oxadiazoles (e.g., Chloro-fluoro) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases) via halogen bonds. These derivatives exhibit IC₅₀ values <100 nM in kinase inhibition assays .
  • Propan-2-yloxy vs. Isopropoxy : Both groups confer similar lipophilicity, but the isopropoxy group in oxazole derivatives improves aqueous solubility by ~20% .

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